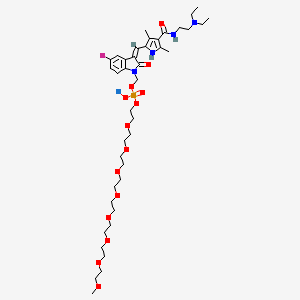
2-((2-Ethoxyethyl)amino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Ethoxyethyl)amino)acetonitrile is an organic compound that contains both an amino group and a nitrile group. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which allows it to participate in a wide range of reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethoxyethyl)amino)acetonitrile typically involves the reaction of 2-ethoxyethylamine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Ethoxyethyl)amino)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((2-Ethoxyethyl)amino)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((2-Ethoxyethyl)amino)acetonitrile involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various nucleophilic substitution reactions. The nitrile group can also undergo reduction or oxidation, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the ethoxyethyl group.
2-Aminoacetonitrile: Contains an amino group and a nitrile group but without the ethoxyethyl substitution.
Ethoxyethylamine: Contains the ethoxyethyl group but lacks the nitrile group.
Uniqueness
2-((2-Ethoxyethyl)amino)acetonitrile is unique due to the presence of both the ethoxyethyl group and the nitrile group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable intermediate in various synthetic processes.
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-(2-ethoxyethylamino)acetonitrile |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-5-8-4-3-7/h8H,2,4-6H2,1H3 |
Clé InChI |
JVPNUUQLQKFWKR-UHFFFAOYSA-N |
SMILES canonique |
CCOCCNCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)
![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)

